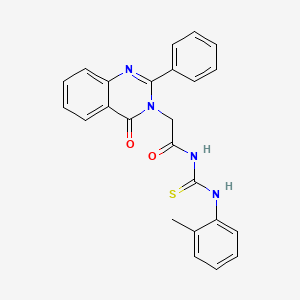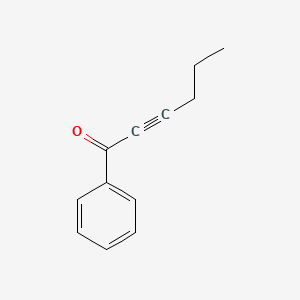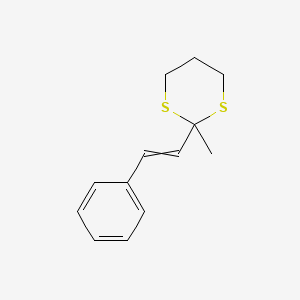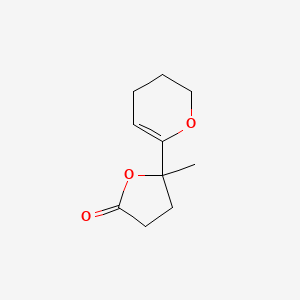
5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one is an organic compound that features a unique structure combining a pyran ring and an oxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one typically involves the reaction of 3,4-dihydro-2H-pyran with appropriate reagents to form the desired product. One common method involves the use of Grubbs’ catalysts in an olefin metathesis/double bond migration sequence . Another approach utilizes molecular iodine to catalyze the synthesis under solvent-free conditions at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of robust catalysts and optimized reaction conditions would be essential for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophiles: Such as halides, amines, or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar pyran ring structure.
Tetrahydropyran: Another similar compound used in organic synthesis.
Uniqueness
5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one is unique due to its combination of a pyran ring and an oxolanone ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
66262-00-8 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
5-(3,4-dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C10H14O3/c1-10(6-5-9(11)13-10)8-4-2-3-7-12-8/h4H,2-3,5-7H2,1H3 |
Clave InChI |
UTZVLKVIVURGGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)O1)C2=CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


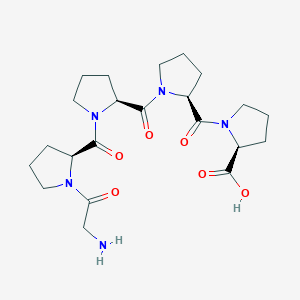


![3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14472782.png)
![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
![7-Hydroxyspiro[2.4]heptan-4-one](/img/structure/B14472795.png)
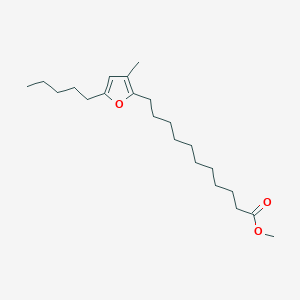
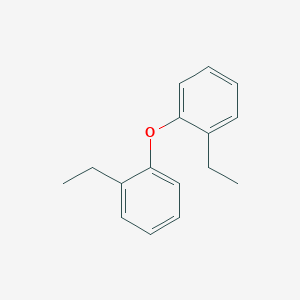
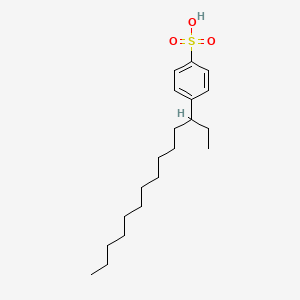
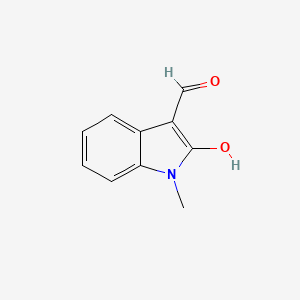
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
